An In-depth Technical Guide to Fmoc-5-bromo-2-methoxy-D-phenylalanine: Properties, Synthesis, and Application
An In-depth Technical Guide to Fmoc-5-bromo-2-methoxy-D-phenylalanine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern peptide synthesis and drug discovery, the use of non-canonical amino acids is a cornerstone for innovation. These unique building blocks offer the ability to fine-tune the pharmacological properties of peptides, enhancing their stability, efficacy, and target specificity. Among these, Fmoc-5-bromo-2-methoxy-D-phenylalanine stands out as a sophisticated derivative with significant potential. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its incorporation in solid-phase peptide synthesis (SPPS), and insights into its analytical characterization, empowering researchers to leverage its full potential.
Core Molecular Attributes
Fmoc-5-bromo-2-methoxy-D-phenylalanine is a synthetically modified amino acid derivative. Its structure incorporates several key features that dictate its reactivity and utility in peptide synthesis.
| Property | Value | Source |
| Chemical Formula | C25H22BrNO5 | N/A |
| Molecular Weight | 496.35 g/mol | N/A |
| CAS Number | 220497-84-7 | [1] |
The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it perfectly suited for the widely adopted Fmoc-based solid-phase peptide synthesis strategy. The substitutions on the phenyl ring—a bromine atom at the 5-position and a methoxy group at the 2-position—introduce unique steric and electronic properties. These modifications can influence peptide conformation, receptor binding, and metabolic stability. The D-configuration of the alpha-carbon is particularly significant, as the incorporation of D-amino acids into peptide chains is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide therapeutics.
Strategic Application in Peptide Synthesis
The primary application of Fmoc-5-bromo-2-methoxy-D-phenylalanine lies in its role as a building block for the synthesis of novel peptides with enhanced pharmacological profiles. The strategic placement of this amino acid within a peptide sequence can lead to:
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Increased Proteolytic Stability: The D-amino acid configuration provides a steric shield against recognition by common proteases, which are highly specific for L-amino acids.
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Modulated Receptor Affinity: The bromo and methoxy substituents can alter the electronic and hydrophobic interactions with target receptors, potentially leading to improved binding affinity and selectivity.
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Conformational Constraints: The bulky nature of the substituted phenyl ring can introduce specific conformational preferences in the peptide backbone, which can be crucial for optimizing biological activity.
Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis
The successful incorporation of a sterically hindered amino acid like Fmoc-5-bromo-2-methoxy-D-phenylalanine requires careful optimization of coupling conditions. The following protocol provides a robust starting point for its use in Fmoc-based SPPS.
Workflow for Incorporating a Sterically Hindered Amino Acid
Caption: General workflow for Fmoc-SPPS with a pre-activation step.
Step-by-Step Methodology
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Resin Preparation:
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Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal carboxylic acids).
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Swell the resin in high-purity, amine-free N,N-dimethylformamide (DMF) for at least one hour.
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Fmoc Deprotection:
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Treat the resin with a 20% (v/v) solution of piperidine in DMF for a specified time (e.g., an initial 5-minute treatment followed by a second 15-minute treatment) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]
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Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
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Amino Acid Activation and Coupling:
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Due to the steric hindrance of Fmoc-5-bromo-2-methoxy-D-phenylalanine, a potent in-situ activating reagent is recommended.[3] Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[3]
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In a separate vessel, pre-activate the amino acid. Dissolve Fmoc-5-bromo-2-methoxy-D-phenylalanine (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[3]
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Allow the pre-activation to proceed for 1-5 minutes.[3]
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Add the activated amino acid solution to the deprotected resin.
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Allow the coupling reaction to proceed for an extended period, typically 45-60 minutes, to ensure complete acylation.[3] For particularly difficult couplings, a double coupling strategy may be employed, where the coupling step is repeated with a fresh solution of the activated amino acid.[3]
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Post-Coupling Wash and Capping:
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After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
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To prevent the formation of deletion sequences, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and a base like pyridine or DIPEA in DMF.
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Chain Elongation:
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Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired peptide sequence.
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Analytical Characterization
Ensuring the purity and identity of the synthesized peptide is paramount. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for characterization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final peptide product.
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Column: A C18 stationary phase is typically used.
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Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is commonly employed.
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Detection: UV absorbance is monitored at wavelengths characteristic of the peptide bond (around 214 nm) and the aromatic residues (around 254 nm and 280 nm).
The introduction of the bromo and methoxy groups on the phenylalanine ring will likely increase the hydrophobicity of the peptide, leading to a longer retention time on the RP-HPLC column compared to a peptide containing an unsubstituted phenylalanine.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of Fmoc-5-bromo-2-methoxy-D-phenylalanine.
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Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.
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Analysis: The observed mass-to-charge ratio (m/z) of the peptide should correspond to the calculated theoretical mass. The isotopic pattern of the peptide will be distinctive due to the presence of the bromine atom (with its characteristic 79Br and 81Br isotopes of nearly equal abundance).
Workflow for Peptide Analysis
Caption: Standard workflow for the purification and analysis of synthetic peptides.
Conclusion
Fmoc-5-bromo-2-methoxy-D-phenylalanine is a valuable and versatile building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its successful application hinges on a thorough understanding of its chemical nature and the implementation of optimized coupling strategies to overcome the steric hindrance imparted by the substituted phenyl ring. By following the detailed protocols and analytical procedures outlined in this guide, researchers can confidently incorporate this unique amino acid into their peptide drug discovery and development programs, paving the way for the next generation of innovative therapeutics.
References
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Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

